molecular formula C16H20N4O B15097235 2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one

2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15097235
M. Wt: 284.36 g/mol
InChI Key: ZNVXIPHBJDRQQD-UHFFFAOYSA-N
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Description

The compound 2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one (molecular formula: C₁₇H₂₀N₄O) is a pyrazol-3-one derivative featuring a benzimidazole moiety at position 2 and a branched 3-methylbutyl group at position 4 . Its monoisotopic mass is 354.148061 Da, and it exhibits a dihydro-pyrazol-3-one core, which is critical for its chemical reactivity and biological interactions.

Synthesis pathways for this compound involve oxidation reactions, such as using the Dess-Martin reagent to form intermediates that stabilize into aromatic pyrazol-5-oles under reflux in ethanol . This method highlights the compound’s sensitivity to oxidative conditions and the role of substituents in stabilizing the final product.

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-4H-pyrazol-3-one

InChI

InChI=1S/C16H20N4O/c1-10(2)8-9-12-11(3)19-20(15(12)21)16-17-13-6-4-5-7-14(13)18-16/h4-7,10,12H,8-9H2,1-3H3,(H,17,18)

InChI Key

ZNVXIPHBJDRQQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1CCC(C)C)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and efficiency . The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazol-3-one derivatives are highly tunable, with substituents dictating their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
Target Compound Benzimidazole (2), 3-methylbutyl (4) 354.41 High lipophilicity; benzimidazole enhances H-bonding and aromatic interactions
(Z)-5-Methyl-4-(thiophen-2-ylmethylene)-2,4-dihydro-3H-pyrazol-3-one Thiophene (4) ~220 (estimated) Thiophene’s sulfur atom introduces polarity; reduced aromatic stacking vs. benzimidazole
5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-pyrazol-3-one Nonafluorobutyl (5), phenyl (2) ~434 (estimated) Fluorine atoms increase metabolic stability and electronegativity
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole (4), allyl (2) ~335 (estimated) Benzothiazole’s sulfur vs. benzimidazole’s nitrogen alters electronic properties
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one Benzimidazole (4), bromophenyl (1) 369.20 Bromine adds halogen bonding potential; amino group increases solubility

Key Observations :

  • Benzimidazole vs. Benzothiazole/Thiophene : The benzimidazole group in the target compound provides dual nitrogen atoms, enabling stronger hydrogen bonding compared to sulfur-containing analogs (e.g., benzothiazole in or thiophene in ). This enhances interactions with biological targets like enzymes or DNA .
  • Fluorinated vs. Aliphatic Chains: Fluorinated chains (e.g., nonafluorobutyl in ) significantly increase lipophilicity and metabolic resistance compared to the 3-methylbutyl group, which balances hydrophobicity without excessive steric hindrance .

Physicochemical Properties

  • Solubility: The target compound’s 3-methylbutyl chain reduces aqueous solubility compared to hydroxyl- or amino-substituted analogs (e.g., ).
  • Melting Points : Fluorinated derivatives (e.g., , m.p. 142–144°C) exhibit higher melting points than the target compound, likely due to stronger intermolecular forces.

Biological Activity

The compound 2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

This configuration includes a benzimidazole moiety, which is known for enhancing biological activity through various mechanisms.

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolones exhibit significant antibacterial and antifungal properties. The compound has shown effectiveness against various pathogens. In a study assessing the Minimum Inhibitory Concentration (MIC), it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the antimicrobial activity:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that this compound may serve as a potential lead in developing new antimicrobial agents .

2. Antitumor Activity

The antitumor potential of the compound has been evaluated using various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The results from cytotoxicity assays highlighted that the compound exhibits a dose-dependent inhibition of cell proliferation. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
A5496.75
HCC8275.13
NCI-H3584.01

These findings suggest that the compound could be effective in targeting specific cancer types and may warrant further investigation for its use in cancer therapy .

3. Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial and antitumor properties, the compound has also been assessed for anti-inflammatory and analgesic activities. Experimental models demonstrated that it significantly reduced inflammation markers and exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanisms involved may include inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines .

The biological activities of this compound are attributed to several mechanisms:

  • DNA Interaction : Studies have shown that compounds with similar structures can bind to DNA, leading to interference with replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression.
  • Receptor Modulation : It may interact with various receptors implicated in pain and inflammation pathways.

Case Studies

Recent studies have highlighted the potential of this compound in preclinical models:

  • A study involving A549 lung cancer cells demonstrated that treatment with the compound led to significant apoptosis induction through caspase activation.
  • Another investigation found that the compound effectively reduced tumor size in xenograft models when administered at specific dosages.

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